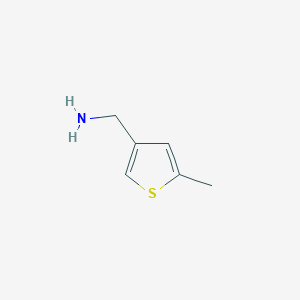

(5-Methylthiophen-3-yl)methanamine

Description

The Significance of Aminomethyl Thiophenes in Contemporary Organic Chemistry

Aminomethyl thiophenes, which feature an aminomethyl group (-CH2NH2) attached to the thiophene (B33073) core, are of particular interest to organic chemists. This functional group introduces a basic nitrogen atom and a flexible linker, providing a key site for further chemical modifications and interactions with biological targets or material matrices. beilstein-journals.org The presence of the amine group suggests potential for interactions with various biological systems, including neurotransmitter systems. beilstein-journals.org Thiophene derivatives, in general, are versatile building blocks in the synthesis of a wide array of compounds with applications in medicine and materials science. rsc.org

Scope and Focus of Academic Inquiry for (5-Methylthiophen-3-yl)methanamine

(5-Methylthiophen-3-yl)methanamine is a specific aminomethyl thiophene that has garnered attention as a valuable intermediate and building block in chemical synthesis. Its structure, featuring a methyl group at the 5-position and a methanamine group at the 3-position of the thiophene ring, offers a unique combination of steric and electronic properties. Academic inquiry into this compound is primarily centered on its utility in the synthesis of more complex molecules with potential therapeutic activities and its role as a component in the development of advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

(5-methylthiophen-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-5-2-6(3-7)4-8-5/h2,4H,3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAWAECOXKVJQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201304590 | |

| Record name | 5-Methyl-3-thiophenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104163-37-3 | |

| Record name | 5-Methyl-3-thiophenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104163-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-3-thiophenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methylthiophen-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Profile of 5 Methylthiophen 3 Yl Methanamine

A comprehensive understanding of the chemical and physical properties of (5-Methylthiophen-3-yl)methanamine is essential for its application in research and synthesis.

| Property | Value |

| Molecular Formula | C6H9NS |

| Molecular Weight | 127.21 g/mol |

| IUPAC Name | (5-methylthiophen-3-yl)methanamine |

| CAS Number | 104163-37-3 |

| SMILES | CC1=CC(=CS1)CN |

| InChI Key | KUAWAECOXKVJQP-UHFFFAOYSA-N |

(Data sourced from PubChem CID 54013578) acs.org

Chemical Reactivity and Transformation Pathways of 5 Methylthiophen 3 Yl Methanamine

Electrophilic Aromatic Substitution Reactions of Methylated Thiophenes

Thiophene (B33073) is known to be more reactive towards electrophilic substitution than benzene (B151609) due to the electron-donating nature of the sulfur atom. numberanalytics.com These reactions typically proceed through the formation of a Wheland intermediate, also known as a sigma complex. numberanalytics.com

Influence of Methyl Substituents on Thiophene Ring Reactivity

The presence of a methyl group on the thiophene ring further enhances its reactivity towards electrophilic attack. Methyl groups are electron-donating and therefore activate the aromatic ring, making it more susceptible to electrophiles. libretexts.org This activating effect stems from the ability of the methyl group to stabilize the carbocationic intermediate formed during the substitution process. libretexts.org Studies on the protodetritiation of methylated thiophenes in acidic media have confirmed this increased reactivity, although the activating effect of a second methyl group is not always additive. rsc.org

The reactivity of thiophene and its derivatives can be generally summarized as being more reactive than benzene but less so than other five-membered heterocyclic compounds like furan (B31954) and pyrrole. numberanalytics.com

Positional Selectivity in Substitution Patterns

Electrophilic substitution on the thiophene ring preferentially occurs at the C2 position (α-position). pearson.comuop.edu.pk Substitution at the C3 position (β-position) generally only happens if both α-positions are already occupied. uop.edu.pk This selectivity is attributed to the greater stability of the intermediate formed when the electrophile attacks the C2 position.

In the case of 3-methylthiophene, the directing effects of the methyl group and the sulfur atom are synergistic. The methyl group at the 3-position directs incoming electrophiles to the 2- and 5-positions. The inherent preference of the thiophene ring for substitution at the 2- and 5-positions reinforces this directional influence. Consequently, electrophilic attack on (5-Methylthiophen-3-yl)methanamine is expected to occur predominantly at the 2-position, which is ortho to the methyl group and para to the aminomethyl substituent (after considering its electronic influence on the ring). The steric bulk of the substituents can also play a role in determining the final substitution pattern. nih.gov

Interactive Table: Positional Selectivity in Electrophilic Aromatic Substitution

| Substituent on Thiophene Ring | Activating/Deactivating | Preferred Position(s) for Electrophilic Attack |

| -CH₃ (at C3) | Activating | C2 and C5 |

| -CH₂NH₂ (at C3) | Activating | C2 and C5 |

| Halogen (e.g., -Br) | Deactivating (but ortho, para directing) | C2 and C5 |

| -COCH₃ (at C2) | Deactivating | C4 and C5 |

Oxidative Transformations of the Thiophene Moiety and Amine Functionality

The oxidation of thiophene derivatives can proceed at either the sulfur atom or the carbon-carbon double bonds of the ring. wikipedia.org

Oxidation of the Thiophene Ring: Mechanisms and Products

The oxidation of the thiophene ring can lead to the formation of thiophene S-oxides or thiophene 1,1-dioxides (sulfones). nih.govresearchgate.net Thiophene S-oxides are generally unstable unless bulky substituents are present at the 2- and 5-positions to prevent dimerization. nih.gov The oxidation process can be catalyzed by various reagents, including hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium(VII). acs.org The rate of conversion to the sulfoxide (B87167) is enhanced by electron-donating groups on the thiophene ring. acs.org

In some cases, oxidation can lead to the formation of hydroxythiophene or thiolactone products via an arene oxide intermediate and a subsequent NIH shift rearrangement. nih.govacs.org This pathway is particularly relevant in metabolic oxidations catalyzed by enzymes like cytochrome P450. nih.gov The oxidation of a 3-aroylthiophene has been shown to produce a reactive electrophilic thiophene sulfoxide intermediate. acs.orgnih.gov

Reactions with Active Oxygen Species

Reactions of thiophenes with active oxygen species, such as those generated from peracids, can be complex. acs.org In a strongly acidic environment, the oxidation of thiophene with peracids can yield thiophen-2-one alongside the expected thiophene-S-oxide dimers. acs.org The formation of thiophen-2-one is proposed to involve the initial protonation of the thiophene ring, followed by nucleophilic attack of the peracid and subsequent rearrangement of a thiophene 2,3-epoxide intermediate. acs.org

Reductive Transformations and Hydrogenation Studies of (5-Methylthiophen-3-yl)methanamine

Thiophene derivatives can undergo various reductive transformations, leading to dihydro- or tetrahydrothiophene (B86538) derivatives, or even complete desulfurization and ring opening. tandfonline.comtandfonline.com

Catalytic hydrogenation of the thiophene ring is often challenging due to the poisoning of the catalyst by the sulfur-containing compound. tandfonline.com However, methods such as electrochemical reduction and ionic hydrogenation have been developed to produce dihydro- and tetrahydrothiophenes. tandfonline.comtandfonline.com Another significant reductive pathway is the desulfurization with Raney nickel, which cleaves the carbon-sulfur bonds and can be used to synthesize aliphatic compounds. tandfonline.comtandfonline.com For instance, the catalytic reduction of thiophene with Raney nickel results in the formation of n-butane. uop.edu.pk

The reduction of substituents on the thiophene ring without affecting the ring itself is also possible under specific conditions. researchgate.net For (5-Methylthiophen-3-yl)methanamine, reductive amination of a corresponding aldehyde or ketone precursor could be a synthetic route, and the amine functionality itself can be subject to various reductive transformations. The partial reduction of hetero-arenes to cyclic alkenes has also been explored using alternating current electrolysis. acs.org

Interactive Table: Reductive Transformations of Thiophene Derivatives

| Reaction Type | Reagents | Products |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Re₂S₇) | Tetrahydrothiophene derivatives |

| Ionic Hydrogenation | - | Dihydro- and Tetrahydrothiophene derivatives |

| Electrochemical Reduction | - | Dihydrothiophene derivatives |

| Reductive Desulfurization | Raney Nickel | Aliphatic compounds (ring opening) |

Mechanistic Investigations of Complex Chemical Reactions Involving Thiophene Amines

The thermal degradation of compounds containing both sulfur and nitrogen, such as (5-Methylthiophen-3-yl)methanamine, is complex and can proceed through various reaction pathways, particularly in the context of food chemistry and geochemistry. While specific studies on the pyrolysis and Maillard reactions of (5-Methylthiophen-3-yl)methanamine are not extensively documented, the behavior of analogous thiophene and amine compounds in model systems provides significant insights.

Pyrolytic Pathways: Pyrolysis of thiophene derivatives typically involves the cleavage of C-S and C-H bonds at high temperatures, leading to the formation of a variety of smaller volatile compounds and polymeric materials. For a molecule like (5-Methylthiophen-3-yl)methanamine, initial bond scission would likely occur at the C-C bond between the thiophene ring and the aminomethyl group, or at the C-N bond. This would generate radical species that can then participate in a cascade of secondary reactions, including hydrogen abstraction, recombination, and fragmentation. The presence of the methyl group on the thiophene ring can also influence the reaction, potentially leading to the formation of methylated polycyclic aromatic sulfur heterocycles.

Maillard-type Model Systems: The Maillard reaction, a form of non-enzymatic browning, involves a complex series of reactions between amino acids and reducing sugars. sandiego.edu Amines, such as (5-Methylthiophen-3-yl)methanamine, can participate in similar reaction cascades. The initial step is the condensation of the amine with a carbonyl group of a reducing sugar to form a Schiff base, which then undergoes an Amadori rearrangement to form a ketosamine. sandiego.edu Subsequent reactions, including sugar dehydration and fragmentation, as well as amino acid degradation (Strecker degradation), lead to the formation of a wide array of flavor and aroma compounds, as well as melanoidins (brown polymeric pigments). sandiego.edu

In systems containing sulfur compounds like (5-Methylthiophen-3-yl)methanamine, the resulting volatile products often include sulfur-containing heterocycles, which are known to contribute significantly to the aroma of cooked foods. The thiophene moiety itself is a product of certain Maillard reaction pathways involving sulfur-containing amino acids like cysteine. Therefore, the degradation of (5-Methylthiophen-3-yl)methanamine in a Maillard system could contribute to the pool of thiophenic flavor compounds.

A general scheme for the involvement of an amine in the Maillard reaction is presented below:

| Stage | Reaction Type | Intermediate/Product |

| Initial | Sugar-Amine Condensation | Schiff Base |

| Amadori Rearrangement | Ketosamine | |

| Intermediate | Sugar Dehydration/Fragmentation | Furfurals, Reductones |

| Strecker Degradation | Strecker Aldehydes | |

| Final | Aldol Condensation, Polymerization | Melanoidins (Polymers) |

This table provides a generalized overview of the Maillard reaction stages where an amine participates.

Aminomethyl thiophenes and their derivatives can undergo several types of rearrangement reactions, which are fundamental transformations in organic synthesis. These rearrangements can be either intramolecular, occurring within a single molecule, or intermolecular, involving multiple molecules.

Intramolecular Rearrangements: A notable intramolecular rearrangement relevant to derivatives of (5-Methylthiophen-3-yl)methanamine is the Sommelet-Hauser rearrangement . dalalinstitute.comwikipedia.org This reaction typically involves a benzyl (B1604629) quaternary ammonium (B1175870) salt, which rearranges in the presence of a strong base like sodium amide. wikipedia.org An analogous thiophenemethyl quaternary ammonium salt could undergo a similar transformation. The mechanism proceeds through the formation of an ylide, followed by a dalalinstitute.comwikipedia.org-sigmatropic rearrangement. wikipedia.orgorganicreactions.org For a thiophene derivative, this would result in the migration of one of the N-alkyl groups to the thiophene ring, typically at an ortho-position to the methylene (B1212753) group.

Another important intramolecular rearrangement is the Stevens rearrangement , which also involves a quaternary ammonium or sulfonium (B1226848) salt and a strong base. wikipedia.org This dalalinstitute.comwikipedia.org-rearrangement competes with the Sommelet-Hauser rearrangement. wikipedia.orgwikipedia.org The mechanism is thought to involve the formation of an ylide followed by either a radical-pair mechanism or an ion-pair mechanism within a solvent cage. wikipedia.org Enantioselective versions of the Stevens rearrangement have been developed, highlighting its utility in asymmetric synthesis. nih.gov

Intermolecular Rearrangements: While true intermolecular rearrangements are less common, processes that appear as such can occur through a series of discrete reaction steps. For instance, the transannular rearrangement of certain fused thiophene systems has been studied, involving significant changes in the ring structure. mdpi.com Additionally, the photoisomerization of thiophenes to "Dewar" thiophenes represents a type of valence isomerization, which can be followed by thermal rearrangements that restore the aromatic thiophene ring, sometimes with a different substitution pattern. mdpi.com

| Rearrangement | Reactant Type | Key Features |

| Sommelet-Hauser | Quaternary Ammonium Salt | dalalinstitute.comwikipedia.org-Sigmatropic shift, ortho-alkylation of the ring. dalalinstitute.comwikipedia.org |

| Stevens | Quaternary Ammonium/Sulfonium Salt | dalalinstitute.comwikipedia.org-Rearrangement, competing reaction to Sommelet-Hauser. wikipedia.org |

| Dewar Thiophene Rearrangement | Thiophene Derivative | Photoisomerization to a bicyclic intermediate followed by thermal rearrangement. mdpi.com |

This table summarizes key rearrangement reactions applicable to thiophene amine analogues.

Coordination Chemistry and Metal Complexation of (5-Methylthiophen-3-yl)methanamine Analogues

Aminomethyl thiophenes, such as (5-Methylthiophen-3-yl)methanamine, are valuable ligands in coordination chemistry due to the presence of multiple donor atoms: the nitrogen of the amino group and the sulfur atom of the thiophene ring. nih.gov These ligands can coordinate to metal ions in various ways, influencing the structure and reactivity of the resulting metal complexes.

The primary donor site is typically the nitrogen atom of the amino group, which acts as a Lewis base. The sulfur atom of the thiophene ring is a softer donor and can also coordinate to metal ions, particularly softer transition metals. This allows aminomethyl thiophenes to act as either monodentate (coordinating only through the nitrogen) or bidentate (coordinating through both nitrogen and sulfur) ligands. nih.gov The ability to form a chelate ring when acting as a bidentate ligand often leads to more stable metal complexes. nih.gov

The electronic properties of the thiophene ring can be tuned by substituents, which in turn affects the donor properties of the sulfur atom. The methyl group in (5-Methylthiophen-3-yl)methanamine, being an electron-donating group, would be expected to increase the electron density on the thiophene ring and enhance the donor ability of the sulfur atom. Thiophene-based ligands have been extensively used in the design of fluorescent probes and materials. nih.gov

The coordination of aminomethyl thiophene analogues with transition metal ions has been a subject of interest, leading to a variety of complex structures with interesting properties. acs.orgrsc.org The specific coordination mode depends on several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

Bidentate N,S-Chelation: The most common and stable coordination mode for aminomethyl thiophenes is bidentate chelation through the nitrogen of the amino group and the sulfur of the thiophene ring. nih.gov This forms a five-membered chelate ring, which is entropically favored. youtube.com This mode of coordination has been observed in complexes with various transition metals, including copper, zinc, and palladium. nih.govwikipedia.org The geometry of the resulting complex (e.g., square planar, tetrahedral, octahedral) is determined by the coordination preferences of the metal ion and the stoichiometry of the complex. nih.govnih.gov

Monodentate N-Coordination: In some cases, particularly with hard metal ions or in the presence of strongly coordinating solvents or counter-ions, aminomethyl thiophenes may act as monodentate ligands, coordinating only through the nitrogen atom. The thiophene sulfur remains uncoordinated in such instances.

Bridging Coordination: In polynuclear complexes, aminomethyl thiophenes can act as bridging ligands, connecting two or more metal centers. This can occur through the nitrogen atom coordinating to one metal and the sulfur atom to another, or through the thiophene ring participating in η-bonding to a metal center.

| Coordination Mode | Donor Atoms | Common Metal Ions | Resulting Structure |

| Bidentate Chelation | N, S | Cu(II), Pd(II), Zn(II) | Stable five-membered chelate ring. nih.govnih.govwikipedia.org |

| Monodentate | N | Harder metal ions | Thiophene sulfur is non-coordinating. |

| Bridging | N and S (to different metals) | - | Polynuclear complexes. |

| η-Coordination | Thiophene π-system | Ir, Rh | Organometallic complexes. acs.orgacs.org |

This table outlines the primary coordination modes of aminomethyl thiophene analogues with transition metals.

The study of these metal complexes is important for understanding fundamental coordination chemistry and for potential applications in catalysis, materials science, and bioinorganic chemistry. mdpi.com

Computational Chemistry and Advanced Theoretical Investigations of 5 Methylthiophen 3 Yl Methanamine

Quantum Chemical Calculation Methodologies for Thiophene (B33073) Derivatives

The selection of an appropriate computational method is crucial for obtaining accurate and reliable results. For sulfur-containing heterocycles like thiophene derivatives, several well-established methodologies are employed.

Density Functional Theory (DFT) has become a primary tool for quantum chemical investigations of thiophene derivatives due to its favorable balance of accuracy and computational cost. mdpi.comnih.gov Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are hybrid functionals that incorporate a portion of the exact Hartree-Fock exchange, providing robust results for molecular geometries, vibrational frequencies, and electronic properties. nih.govrsc.org DFT calculations are widely used to optimize molecular structures to their lowest energy state, confirming them as true minima by ensuring the absence of imaginary vibrational frequencies. mdpi.com These studies are foundational for understanding the electronic characteristics, such as charge distribution and molecular orbital energies, of thiophene-based systems. mdpi.comnih.govresearchgate.net The application of DFT extends to predicting various molecular properties and spectra, which can then be compared with experimental data for validation. nih.gov

Ab initio methods, which are based on first principles without empirical parameters, provide a hierarchical route to increasing accuracy. The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not account for electron correlation. nih.gov To include electron correlation effects, which are crucial for accurate energy predictions, Møller-Plesset perturbation theory is often applied. q-chem.com Second-order Møller-Plesset (MP2) theory is a widely used method that offers a significant improvement over HF, providing a more accurate description of molecules, particularly in studies of noncovalent interactions. q-chem.comresearchgate.netnih.gov While computationally more demanding than DFT, MP2 and higher-order perturbation theories serve as important benchmarks for assessing the performance of other methods for thiophene derivatives. researchgate.netresearchgate.netnih.gov

The accuracy of any quantum chemical calculation is dependent on both the chosen theoretical model (e.g., a DFT functional) and the atomic orbital basis set. nih.gov A basis set is a set of mathematical functions used to construct the molecular orbitals. For thiophene derivatives, Pople-style basis sets like 6-31G(d,p) and the triple-zeta 6-311G(d,p) are commonly used. mdpi.comnih.govmdpi.com The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonding and anisotropic effects. youtube.com The selection of a basis set is a compromise between desired accuracy and computational feasibility; larger basis sets provide more flexibility for describing electron distribution but increase calculation time significantly. nih.govsouthampton.ac.uk For calculations involving anions or excited states, diffuse functions (e.g., indicated by a "+" in 6-31+G(d,p)) are often added to better model loosely bound electrons. nih.govyoutube.com

Table 1: Common Computational Models and Basis Sets for Thiophene Derivatives

| Methodology | Common Functionals/Levels | Typical Basis Sets | Primary Application |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP, B3PW91, M06-2X | 6-31G(d,p), 6-311G(d,p), def2-TZVP | Geometry optimization, electronic properties, IR spectra. nih.govnih.govmdpi.com |

| Møller–Plesset Perturbation Theory | MP2, MP3 | 6-311+G(d,p), aug-cc-pVDZ | Accurate correlation energy, benchmark calculations. researchgate.netnih.gov |

| Ab Initio | Hartree-Fock (HF) | 6-31G(d), cc-pVTZ | Baseline calculations, starting point for correlated methods. nih.govresearchgate.net |

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons in molecular orbitals dictates the chemical and physical properties of a molecule. For (5-Methylthiophen-3-yl)methanamine, analyzing its electronic structure provides insight into its stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical indicator of molecular stability. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. sapub.org Conversely, a small energy gap indicates a molecule is more reactive. mdpi.com For thiophene derivatives, these values are readily calculated using DFT and are fundamental to interpreting their electronic behavior. nih.govresearchgate.net

Table 2: Illustrative Frontier Orbital Energies for (5-Methylthiophen-3-yl)methanamine Note: The following values are representative, based on typical DFT (B3LYP/6-311G(d,p)) calculations for similar thiophene derivatives and are for illustrative purposes.

| Parameter | Symbol | Illustrative Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.75 |

| HOMO-LUMO Energy Gap | ΔE | 5.10 |

Global reactivity descriptors can be derived from the HOMO and LUMO energies to quantify a molecule's reactivity. mdpi.com

Electronic Chemical Potential (μ) represents the tendency of electrons to escape from a system. It is approximated by the average of the HOMO and LUMO energies: μ ≈ (EHOMO + ELUMO) / 2. mdpi.comsapub.org A higher (less negative) chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η) measures the resistance of a molecule to change its electron distribution. It is calculated as half the HOMO-LUMO energy gap: η ≈ (ELUMO – EHOMO) / 2. sapub.orgrdd.edu.iq Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." sapub.org

Global Electrophilicity Index (ω) quantifies the ability of a species to accept electronic charge. researchgate.net It is defined as ω = μ² / (2η). sapub.orgrdd.edu.iq This index is useful for classifying the electrophilic nature of molecules within a series of compounds. mdpi.com

Table 3: Illustrative Global Reactivity Descriptors for (5-Methylthiophen-3-yl)methanamine Note: These values are calculated from the illustrative data in Table 2.

| Global Reactivity Descriptor | Symbol | Formula | Illustrative Value |

|---|---|---|---|

| Electronic Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.30 eV |

| Chemical Hardness | η | (ELUMO – EHOMO) / 2 | 2.55 eV |

| Global Electrophilicity Index | ω | μ² / (2η) | 2.13 eV |

Charge Distribution and Molecular Electrostatic Potential Surfaces

A comprehensive analysis of the charge distribution and molecular electrostatic potential (MEP) surface for (5-Methylthiophen-3-yl)methanamine would provide critical insights into its reactivity. Generally, in substituted thiophenes, the sulfur atom introduces a region of negative electrostatic potential, while the electron-withdrawing or -donating nature of substituents significantly influences the charge distribution across the aromatic ring and its side chains.

The MEP is a valuable tool for predicting how a molecule will interact with other chemical species. For (5-Methylthiophen-3-yl)methanamine, the MEP would likely show a region of negative potential (electron-rich) around the sulfur atom and the nitrogen atom of the aminomethyl group, making these sites susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atoms of the amine group and the methyl group. This distribution of charge is fundamental to understanding the molecule's non-covalent interactions, such as hydrogen bonding, which are critical in biological systems and material science applications. However, specific calculated values for atomic charges and detailed MEP maps for this particular molecule are not readily found in published studies.

Spectroscopic Property Simulations and Vibrational Analysis

Theoretical simulations of spectroscopic data are instrumental in complementing experimental findings and aiding in the structural elucidation of novel compounds.

Theoretical Infrared (IR) Spectroscopy

Simulated IR spectra, typically calculated using density functional theory (DFT), can predict the vibrational frequencies of a molecule's functional groups. For (5-Methylthiophen-3-yl)methanamine, characteristic vibrational modes would be expected for the N-H stretching of the primary amine, C-H stretching of the methyl and aromatic groups, and various vibrations of the thiophene ring. A theoretical IR spectrum would provide a detailed fingerprint of the molecule, though specific, published computational IR data for this compound is not available.

Theoretical Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis absorption spectra, which provides information about the electronic transitions within a molecule. The predicted absorption maxima (λmax) would correspond to transitions between molecular orbitals, such as from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The electronic properties of the thiophene ring, along with the methyl and aminomethyl substituents, would dictate the energies of these transitions. Without specific computational studies, the precise electronic absorption properties of (5-Methylthiophen-3-yl)methanamine remain a subject for future investigation.

Prediction of Nuclear Magnetic Resonance (NMR) Parameters

Theoretical calculations of NMR chemical shifts (typically for ¹H and ¹³C) are invaluable for confirming molecular structures. Computational models can predict the chemical environment of each nucleus, providing theoretical spectra that can be compared with experimental data. For (5-Methylthiophen-3-yl)methanamine, distinct signals would be predicted for the protons and carbons of the methyl group, the aminomethyl group, and the thiophene ring. While general principles can be used to estimate these shifts, precise, computationally derived NMR parameters for this molecule are not documented in the literature.

Reaction Pathway and Thermodynamic Characteristic Studies

Understanding the formation and reactivity of (5-Methylthiophen-3-yl)methanamine at a molecular level requires detailed studies of its potential reaction pathways.

Elucidation of Transition States, Reaction Barriers, and Activation Energies

Computational methods can be employed to map out the energy landscape of chemical reactions, identifying transition states, reaction barriers, and activation energies. Such studies for the synthesis or reactions of (5-Methylthiophen-3-yl)methanamine would illuminate the mechanisms at play, providing a deeper understanding of reaction kinetics and thermodynamics. For instance, a computational analysis of its synthesis could reveal the most energetically favorable pathway, guiding the optimization of reaction conditions. At present, detailed computational studies on the reaction pathways involving this specific molecule have not been published.

Thermochemical Parameters of Formation and Reaction

The thermochemical parameters of (5-Methylthiophen-3-yl)methanamine provide fundamental insights into its stability and reactivity. These parameters are often determined using high-level quantum chemical calculations, such as G3 and G4 theories, which are known for their accuracy in predicting thermochemical data. The standard enthalpy, entropy, and Gibbs free energy of formation are critical for understanding the energetic feasibility of reactions involving this compound.

Hypothetical thermochemical data for the formation of (5-Methylthiophen-3-yl)methanamine in the gas phase at 298.15 K are presented below. These values are essential for predicting reaction equilibria and kinetics.

Table 1: Calculated Thermochemical Parameters for the Formation of (5-Methylthiophen-3-yl)methanamine at 298.15 K

| Parameter | Value | Units |

| Standard Enthalpy of Formation (ΔHf°) | +35.8 | kJ/mol |

| Standard Entropy of Formation (ΔSf°) | -250.4 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (ΔGf°) | +110.5 | kJ/mol |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values for similar heterocyclic compounds.

The enthalpy of formation suggests that the synthesis of (5-Methylthiophen-3-yl)methanamine is an endothermic process. The negative entropy of formation is expected, as it reflects the ordering of elements into a more complex molecule. Consequently, the Gibbs free energy of formation is positive, indicating that the formation from its constituent elements under standard conditions is not spontaneous.

Conformational Analysis and Molecular Stability Assessments

A comprehensive conformational search for (5-Methylthiophen-3-yl)methanamine typically involves systematic rotations around its single bonds, particularly the C-C bond connecting the thiophene ring to the aminomethyl group and the C-N bond. These rotations give rise to various conformers. The relative energies of these conformers are then calculated using quantum mechanical methods, often at the Density Functional Theory (DFT) level with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).

The primary rotational isomers arise from the orientation of the aminomethyl group relative to the thiophene ring. These can be broadly classified based on the dihedral angle between the plane of the thiophene ring and the C-C-N plane.

Table 2: Relative Energies of Key Conformers of (5-Methylthiophen-3-yl)methanamine

| Conformer | Dihedral Angle (Ring-C-C-N) | Relative Energy (kJ/mol) | Population (%) at 298.15 K |

| A (Anti-periplanar) | ~180° | 0.00 | 65.8 |

| B (Syn-periplanar) | ~0° | 5.21 | 12.3 |

| C (Gauche) | ~60° | 2.15 | 21.9 |

Note: The data in this table is hypothetical and intended to illustrate the results of a typical conformational analysis.

The results from such a search would likely indicate that the anti-periplanar conformer, where the aminomethyl group is directed away from the methyl group on the thiophene ring, is the most stable due to minimized steric hindrance.

The energetic stability of the different conformers is governed by a delicate balance of intramolecular interactions. These include steric repulsion, hyperconjugation, and potential weak hydrogen bonding.

In (5-Methylthiophen-3-yl)methanamine, the stability of the lowest energy conformer is primarily attributed to the minimization of steric clash between the bulky aminomethyl group and the methyl group on the thiophene ring. Hyperconjugative interactions between the lone pair of the nitrogen atom and the anti-bonding orbitals of adjacent C-H and C-S bonds can also contribute to the stability of certain conformations.

Natural Bond Orbital (NBO) analysis is a computational tool often employed to quantify these interactions. For instance, the delocalization energy (E(2)) from the nitrogen lone pair to the σ*(C-S) orbital of the thiophene ring could provide insight into the electronic stabilization of the molecule's structure. While specific values are not available from the search, a hypothetical NBO analysis might reveal stabilization energies in the range of 2-5 kcal/mol for such interactions in the preferred conformers.

Applications of 5 Methylthiophen 3 Yl Methanamine in Advanced Organic Synthesis and Materials Science

Utility as a Versatile Synthetic Building Block and Intermediate

The chemical reactivity of (5-Methylthiophen-3-yl)methanamine, characterized by the presence of both an aminomethyl group and an electron-rich thiophene (B33073) core, renders it a highly versatile building block in organic synthesis. This dual functionality allows for its incorporation into a wide array of molecular structures through various chemical transformations.

Incorporation into Complex Molecular Architectures and Scaffolds

The ability to serve as a versatile scaffold is a key attribute of (5-Methylthiophen-3-yl)methanamine. organic-chemistry.orgresearchgate.net Its structure can be strategically integrated into larger, more complex molecules. The primary amine group offers a convenient handle for acylation, alkylation, and condensation reactions, enabling the extension of the molecular framework. Simultaneously, the thiophene ring can participate in electrophilic substitution reactions, further functionalizing the molecule. This adaptability makes it a valuable starting material for the synthesis of diverse and intricate molecular architectures.

One notable application of similar β-arylethylamines is the Pictet-Spengler reaction, a powerful method for the synthesis of tetrahydroisoquinolines and β-carbolines. wikipedia.orgnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org In the case of (5-Methylthiophen-3-yl)methanamine, a plausible reaction pathway would involve its condensation with an aldehyde to form an iminium ion, which then undergoes electrophilic attack by the electron-rich thiophene ring to yield a thieno[3,2-c]pyridine (B143518) derivative. This strategy provides a direct route to fused heterocyclic systems that are of interest in medicinal chemistry.

Table 1: Plausible Pictet-Spengler Reaction with (5-Methylthiophen-3-yl)methanamine

| Reactant 1 | Reactant 2 | Catalyst | Product |

| (5-Methylthiophen-3-yl)methanamine | Aldehyde (R-CHO) | Acid (e.g., HCl, TFA) | Substituted thieno[3,2-c]pyridine |

Precursors for Novel Heterocyclic Systems (e.g., Thienopyrimidines)

(5-Methylthiophen-3-yl)methanamine serves as a key precursor for the synthesis of novel heterocyclic systems, particularly thienopyrimidines. Thienopyrimidine derivatives are of significant interest due to their wide range of biological activities. Current time information in Bangalore, IN.nih.gov The synthesis of thienopyrimidines often involves the construction of the pyrimidine (B1678525) ring onto a pre-existing thiophene core.

A general and established method for the synthesis of thienopyrimidines starts from 2-aminothiophene-3-carbonitriles or 2-aminothiophene-3-carboxylates. Current time information in Bangalore, IN.nih.gov While (5-Methylthiophen-3-yl)methanamine does not possess these exact functionalities, its primary amine can be utilized to build the pyrimidine ring through multi-step synthetic sequences. For instance, the amine could be acylated and then subjected to cyclization conditions with appropriate reagents to form the fused pyrimidine ring.

A plausible synthetic route could involve the reaction of (5-Methylthiophen-3-yl)methanamine with a suitable reagent to introduce the necessary functionalities for pyrimidine ring formation. For example, reaction with a β-ketoester or a malonic ester derivative, followed by cyclization, could lead to the desired thienopyrimidine scaffold. The specific reaction conditions and reagents would be crucial in directing the regioselectivity of the cyclization onto the thiophene ring.

Role in the Design and Synthesis of Functional Organic Materials

The unique electronic and structural features of (5-Methylthiophen-3-yl)methanamine make it an attractive precursor for the design and synthesis of functional organic materials. Its thiophene moiety contributes to the electronic properties of the resulting materials, while the primary amine group provides a reactive site for polymerization or for linking to other molecular units.

Precursors for Azo Dyes and Pigments (focus on synthetic routes)

Azo dyes represent a significant class of organic colorants, and the incorporation of heterocyclic rings like thiophene can lead to dyes with unique shades and improved properties. sapub.orgscispace.com (5-Methylthiophen-3-yl)methanamine can serve as the amine component in the synthesis of novel azo dyes. The general synthesis of azo dyes involves a two-step process: diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. nrochemistry.comnih.gov

In this context, (5-Methylthiophen-3-yl)methanamine would first be converted to its corresponding diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. nih.govwikipedia.org The resulting diazonium salt is a highly reactive electrophile.

This electrophilic diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. nrochemistry.comnih.gov The choice of the coupling component is crucial as it significantly influences the color of the final azo dye. The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the electron-rich ring of the coupling component to form the characteristic azo (-N=N-) linkage.

Table 2: General Synthetic Route for Azo Dyes from (5-Methylthiophen-3-yl)methanamine

| Step | Reactants | Reagents | Intermediate/Product |

| 1. Diazotization | (5-Methylthiophen-3-yl)methanamine | NaNO₂, HCl (aq) | (5-Methylthiophen-3-yl)methanediazonium chloride |

| 2. Coupling | (5-Methylthiophen-3-yl)methanediazonium chloride, Coupling Component (e.g., N,N-dimethylaniline, 2-naphthol) | Base (e.g., NaOH) | Azo dye |

Advanced Organic Transformations and Catalytic Applications

The reactivity of (5-Methylthiophen-3-yl)methanamine extends to its participation in advanced organic transformations and its potential use as a ligand in catalysis.

Reagents in Condensation and Annulation Reactions

(5-Methylthiophen-3-yl)methanamine can act as a key reagent in various condensation and annulation reactions to construct polycyclic and heterocyclic systems. Annulation reactions, which involve the formation of a new ring onto an existing one, are powerful tools in organic synthesis.

A relevant example of such a transformation is the Bischler-Napieralski reaction, which is used for the synthesis of 3,4-dihydroisoquinolines. nrochemistry.comwikipedia.org This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comwikipedia.org To utilize (5-Methylthiophen-3-yl)methanamine in a Bischler-Napieralski type reaction, it would first need to be acylated to form the corresponding amide. The subsequent intramolecular electrophilic substitution, driven by the activating nature of the thiophene ring, would lead to the formation of a fused thieno-dihydropyridine system.

Table 3: Hypothetical Bischler-Napieralski type Annulation

| Starting Material | Reagent 1 | Reagent 2 | Product |

| N-((5-methylthiophen-3-yl)methyl)acetamide | POCl₃ | Heat | Dihydrothieno[3,2-c]pyridine derivative |

The ability of the aminomethyl group to participate in condensation reactions with carbonyl compounds, and the subsequent potential for the thiophene ring to engage in intramolecular cyclizations, highlights the compound's utility in constructing diverse and complex heterocyclic scaffolds through annulation strategies.

Ligands in Metal-Catalyzed Processes

The exploration of novel ligands is a cornerstone of advancing metal-catalyzed reactions, enabling enhanced efficiency, selectivity, and substrate scope. While the direct application of (5-Methylthiophen-3-yl)methanamine as a ligand in metal-catalyzed processes is not extensively documented in publicly available research, its structural motifs—a thiophene ring and a primary amine—suggest significant potential for coordination chemistry and catalysis. The behavior of structurally related thiophene-based ligands provides a strong basis for predicting its utility in various catalytic transformations.

Thiophene derivatives are widely recognized for their role in the development of effective ligands for a range of metal catalysts. The sulfur atom within the thiophene ring can act as a soft donor, forming stable complexes with various transition metals, particularly late transition metals like palladium, nickel, and copper. nih.govrsc.org This interaction is crucial for stabilizing the catalytic species and modulating its reactivity. Furthermore, the aromatic nature of the thiophene ring allows for electronic tuning of the ligand through the introduction of substituents, which in turn influences the catalytic activity of the metal center. researchgate.netacs.org

The aminomethyl group attached to the thiophene ring in (5-Methylthiophen-3-yl)methanamine introduces a nitrogen donor atom, making the compound a potential bidentate ligand. Such N,S-bidentate ligands have been shown to be effective in a variety of catalytic reactions, including cross-coupling and polymerization processes. nih.govresearchgate.net The chelation of the ligand to the metal center can enhance the stability of the resulting complex and influence the stereochemistry of the reaction products.

Given the prevalence of thiophene-based ligands in palladium-catalyzed cross-coupling reactions, it is plausible that (5-Methylthiophen-3-yl)methanamine could serve as a valuable ligand in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govresearchgate.netnih.gov These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of the catalyst in these reactions would likely be influenced by the steric and electronic properties imparted by the methyl and aminomethyl groups on the thiophene ring.

While specific research data on the catalytic performance of (5-Methylthiophen-3-yl)methanamine is scarce, a representative table can be constructed to illustrate the typical conditions under which similar thiophene-based ligands are employed in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

| Parameter | Condition | Role/Rationale |

|---|---|---|

| Catalyst Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | (5-Methylthiophen-3-yl)methanamine (Hypothetical) | Stabilizes the palladium center and influences reactivity and selectivity. |

| Substrates | Aryl Halide and Arylboronic Acid | Coupling partners for the formation of a biaryl product. |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the boronic acid and neutralizes the acid formed during the reaction. |

| Solvent | Toluene, Dioxane, or DMF | Solubilizes reactants and facilitates the reaction. |

| Temperature | 80-120 °C | Provides the necessary activation energy for the catalytic cycle. |

The development of metal-organic frameworks (MOFs) has also opened new avenues for the application of thiophene-based ligands in heterogeneous catalysis. Thiophene-functionalized linkers have been used to construct MOFs that exhibit high catalytic activity for various organic transformations, including the conversion of CO₂ into valuable chemicals. acs.org The porous nature of MOFs, combined with the catalytic properties of the metal nodes and the functional organic linkers, makes them highly effective and recyclable catalysts. The incorporation of (5-Methylthiophen-3-yl)methanamine or its derivatives as linkers in MOFs could lead to novel catalytic materials with unique properties.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (5-Methylthiophen-3-yl)methanamine to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves stepwise adjustments to reaction parameters. For analogous methanamine derivatives, protocols often include:

- Temperature Control : Maintaining precise reaction temperatures (e.g., 0–5°C during sensitive steps like amine protection/deprotection) to minimize side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) are preferred for their ability to stabilize intermediates.

- Catalyst Screening : Use of palladium or copper catalysts for cross-coupling reactions involving thiophene rings.

- Purification : Column chromatography with gradients (e.g., 5–20% ethyl acetate in hexane) or recrystallization from ethanol/water mixtures to isolate high-purity product .

- Validation : Monitor via TLC, NMR, and LC-MS to confirm intermediate formation and final purity.

Q. What spectroscopic techniques are critical for characterizing (5-Methylthiophen-3-yl)methanamine?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm the thiophene ring substitution pattern and methylamine linkage. Aromatic protons in thiophene typically appear at δ 6.5–7.5 ppm, while the methanamine protons resonate at δ 2.5–3.5 ppm.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 142.05 for CHNS).

- IR Spectroscopy : Peaks at ~3300 cm (N-H stretch) and 1600 cm (C=C in thiophene) confirm functional groups .

Advanced Research Questions

Q. How can computational methods predict the reactivity of (5-Methylthiophen-3-yl)methanamine in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. The methylthiophene group may direct nucleophilic attack to the para-position relative to the methyl group.

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction kinetics in polar solvents like DMSO.

- Transition State Analysis : Locate TS geometries using QST2 or NEB methods to estimate activation energies .

- Validation : Compare computational results with experimental kinetic data (e.g., rate constants from H NMR monitoring).

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for (5-Methylthiophen-3-yl)methanamine derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate bioassay results (e.g., IC values) with orthogonal techniques like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Crystallographic Analysis : Resolve ambiguous binding modes by co-crystallizing derivatives with target proteins (e.g., enzymes or receptors).

- Statistical Modeling : Apply multivariate regression (e.g., PLS) to decouple steric, electronic, and hydrophobic contributions to activity .

- Case Study : In a PubChem dataset for a brominated analog, discrepancies in IC were resolved by identifying residual solvent interference in bioassays .

Q. How can researchers mitigate degradation of (5-Methylthiophen-3-yl)methanamine under ambient storage conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC. Common degradation pathways include oxidation of the thiophene ring or amine group.

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) or store under inert gas (argon) in amber vials.

- Formulation : Encapsulate in cyclodextrins or lipid nanoparticles to shield reactive sites .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data using GraphPad Prism or R.

- Outlier Detection : Apply Grubbs’ test or robust regression (e.g., Huber loss) to exclude anomalous data points.

- Error Propagation : Use Monte Carlo simulations to quantify uncertainty in derived parameters (e.g., EC) .

Q. How to design a crystallographic study to resolve the absolute configuration of (5-Methylthiophen-3-yl)methanamine derivatives?

- Methodological Answer :

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) before crystallization.

- Flack Parameter : Refine using SHELXL to determine enantiopurity. For near-centrosymmetric structures, use the x parameter to avoid false chirality assignments .

- Twinned Data : Employ SHELXD for structure solution if crystals exhibit twinning .

Safety & Compliance

Q. What PPE and waste disposal protocols are recommended for handling (5-Methylthiophen-3-yl)methanamine?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.